molecular formula C25H37N5O3 B1672331 Felcisetrag CAS No. 916075-84-8

Felcisetrag

Cat. No.: B1672331
CAS No.: 916075-84-8
M. Wt: 455.6 g/mol
InChI Key: MZOITCJKGUIQEI-UHFFFAOYSA-N
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Description

Felcisetrag, also known as TD-8954 or TAK-954, is a highly selective and potent agonist of the 5-hydroxytryptamine type 4 receptor. It is currently under clinical development for the prophylaxis and treatment of postoperative gastrointestinal dysfunction. This compound has shown promising results in improving gastrointestinal motility and is being investigated for its potential in treating various gastrointestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felcisetrag involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity of the final product. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques to isolate the compound. The specific details of the industrial production process are not publicly available .

Chemical Reactions Analysis

Types of Reactions

Felcisetrag undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Felcisetrag has several scientific research applications, including:

Mechanism of Action

Felcisetrag exerts its effects by selectively binding to and activating the 5-hydroxytryptamine type 4 receptor. This receptor is involved in regulating gastrointestinal motility, and its activation by this compound leads to increased peristalsis and improved gastric emptying. The molecular targets and pathways involved include the 5-hydroxytryptamine type 4 receptor and downstream signaling pathways that regulate smooth muscle contraction and gastrointestinal transit .

Comparison with Similar Compounds

Felcisetrag is unique in its high selectivity and potency as a 5-hydroxytryptamine type 4 receptor agonist. Similar compounds include:

This compound’s uniqueness lies in its improved safety profile and efficacy in treating postoperative gastrointestinal dysfunction compared to other similar compounds .

Properties

IUPAC Name

methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOITCJKGUIQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916075-84-8
Record name Felcisetrag [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916075848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felcisetrag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FELCISETRAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F0Y2W16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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